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Sodium oxido(oxo)iron (1/1)

Cat. No.: B082244
CAS No.: 12062-85-0
M. Wt: 221.67 g/mol
InChI Key: WIDWQLXGNWTPHD-UHFFFAOYSA-N
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Description

Contextual Significance in Modern Inorganic Chemistry and Materials Science

Sodium oxido(oxo)iron (B1209162) (1/1), or sodium ferrite (B1171679), holds a significant position in modern inorganic chemistry and materials science due to its versatile properties and potential applications. Its layered structure is a key feature, making it a model for studying other complex oxides, such as ternary sodium iridates. princeton.edu The compound exists in several crystalline forms, or polymorphs, most notably the α-NaFeO₂ (rhombohedral/hexagonal) and β-NaFeO₂ (orthorhombic) structures. mdpi.com This structural diversity allows for a range of physical and chemical properties.

In materials science, NaFeO₂ is investigated for its magnetic properties and its potential use in advanced technologies. materialsproject.orgmaterialsproject.org It serves as a crucial component in the development of magnetic materials. Furthermore, it is a prominent candidate for use as a cathode material in next-generation energy storage systems, specifically sodium-ion batteries, which are being explored as a cost-effective alternative to lithium-ion technology. mdpi.commaterialsproject.orgmdpi.com The nanostructured forms of sodium ferrite are also under investigation for their enhanced reactivity, with potential applications in catalysis and chemical sensors.

Scope of Academic Inquiry into Sodium-Iron-Oxygen Systems

The academic interest in the sodium-iron-oxygen (Na-Fe-O) system is broad, encompassing fundamental solid-state chemistry, thermodynamics, and applied materials science. A significant portion of research is dedicated to understanding the phase diagrams and thermodynamic stability of various sodium iron oxides, which is crucial for controlling their synthesis and application. researchgate.netosti.govresearchgate.net Studies have constructed detailed phase diagrams for the Na-Fe-O system across a range of temperatures and pressures. researchgate.netosti.gov

Crystallographic and magnetic properties are another major focus of academic inquiry. iaea.org Researchers employ techniques like X-ray diffraction and Mössbauer spectroscopy to characterize the crystal structures and magnetic ordering of compounds like α-NaFeO₂. iaea.org

A substantial area of contemporary research revolves around the electrochemical applications of NaFeO₂, particularly as a cathode material for sodium-ion batteries. mdpi.commaterialsproject.orgmdpi.com This includes studies on improving its electrochemical performance through various strategies. Computational studies play a vital role in this field, providing insights into defect chemistry, ion diffusion mechanisms, and the effects of doping on the material's properties. mdpi.com The synthesis methodologies, from traditional solid-state reactions to novel approaches like microwave-assisted synthesis, are continuously being refined to produce materials with desired characteristics. iaea.orgacs.org The exploration also extends to more complex quaternary systems, such as Na-Fe-Mn-O, in the search for improved battery materials. rsc.org

Historical Perspective on Iron-Oxygen and Alkali Metal-Iron-Oxygen Chemistry

The history of iron-oxygen chemistry is ancient, with iron oxides being utilized since the dawn of the Iron Age for pigments and metallurgy. wikipedia.org The scientific understanding of these compounds, however, evolved much later. The chemistry of alkali metals, such as sodium, began to be unraveled in the early 19th century. Sir Humphry Davy was the first to isolate elemental sodium and potassium in 1807 through electrolysis, a landmark achievement that opened the door to understanding their high reactivity, particularly with elements like oxygen. wikipedia.orgwikipedia.orgebsco.com

The specific study of alkali metal-iron-oxygen systems is a more recent development, driven initially by industrial needs. For instance, the Na-Fe-O system gained attention due to its relevance in the cooling systems of fast breeder nuclear reactors, where the interaction between sodium coolant and steel components could form various sodium iron oxides. researchgate.net This spurred fundamental research into the phase relationships and thermodynamics of these compounds. researchgate.net While compounds like sodium ferrate (Na₂FeO₄), where iron is in a +6 oxidation state, were known from earlier chemical studies, they are distinct from the more stable sodium ferrite (NaFeO₂) where iron is in the +3 state. sciencemadness.orgwikipedia.org The systematic investigation into the structure and properties of NaFeO₂ and related compounds has largely been a feature of late 20th and 21st-century materials science, propelled by the search for new functional materials for electronics and energy storage.

Detailed Research Findings

Crystallographic and Structural Properties

Sodium oxido(oxo)iron (1/1) is known to exist in at least two different crystal structures, or polymorphs: the α-phase and the β-phase. mdpi.com The α-NaFeO₂ phase possesses a rhombohedral crystal structure with the space group R-3m, which can also be described in a hexagonal setting. mdpi.commaterialsproject.orgiaea.org This structure consists of alternating layers of edge-sharing FeO₆ and NaO₆ octahedra. mdpi.com The β-NaFeO₂ phase has an orthorhombic structure (space group Pn21a) where Na⁺ and Fe³⁺ ions occupy tetrahedral sites. mdpi.com Computational studies have indicated that the hexagonal α-phase is energetically more stable than the orthorhombic β-phase by 0.31 eV. mdpi.com

Detailed crystallographic data for α-NaFeO₂ has been determined through techniques like X-ray diffraction (XRD).

Interactive Table: Crystallographic Data for α-NaFeO₂

ParameterValueSource
Crystal SystemTrigonal (Rhombohedral) materialsproject.orgiaea.org
Space GroupR-3m materialsproject.orgiaea.org
Lattice Constant (a)3.0251 Å iaea.org
Lattice Constant (c)16.0983 Å iaea.org
Fe-O Bond Length2.06 Å materialsproject.org
Na-O Bond Length2.35 Å materialsproject.org

Magnetic Properties

The magnetic properties of α-NaFeO₂ have been investigated, revealing that it behaves as an antiferromagnet at low temperatures. Measurements of the temperature dependence of magnetization have established a Néel temperature (Tₙ) of approximately 11 K. iaea.org Below this temperature, the magnetic moments of the Fe³⁺ ions align in an antiparallel manner. Mössbauer spectroscopy studies further confirm this magnetic transition, showing a rapid increase in the electric quadrupole splitting at the Néel temperature. iaea.org

Synthesis Methods

The most common method for preparing polycrystalline Sodium oxido(oxo)iron (1/1) is through a solid-state reaction. iaea.org This typically involves mixing stoichiometric amounts of a sodium salt, such as sodium carbonate (Na₂CO₃) or sodium peroxide (Na₂O₂), with iron(III) oxide (Fe₂O₃) and heating the mixture at high temperatures for an extended period. iaea.orgsciencemadness.org Other synthesis techniques have also been explored to create nanostructured or lamellar (sheet-like) forms of the material. For example, a facile and rapid microwave-assisted process has been developed to synthesize unique lamellar sodium iron oxide nanosheets. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Fe2Na2O4 B082244 Sodium oxido(oxo)iron (1/1) CAS No. 12062-85-0

Properties

IUPAC Name

disodium;oxido(oxo)iron
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Fe.2Na.4O/q;;2*+1;;;2*-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIDWQLXGNWTPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][Fe]=O.[O-][Fe]=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe2Na2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648484
Record name Sodium oxido(oxo)iron (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12062-85-0
Record name Sodium oxido(oxo)iron (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Identity and Classification of Sodium Oxido Oxo Iron 1/1

Nomenclature and Structural Interpretations

The systematic name "Sodium oxido(oxo)iron (B1209162) (1/1)" provides explicit details about the compound's structure and the valency of its components. This nomenclature is key to distinguishing it from other related sodium-iron-oxygen compounds.

The compound's identity is further clarified by various chemical identifiers, as detailed in the table below.

IdentifierValue
IUPAC Name sodium;oxido(oxo)iron nih.gov
Molecular Formula NaFeO₂ nih.gov
CAS Number 12062-85-0 epa.govechemi.com
Molecular Weight 110.83 g/mol nih.gov
Synonyms Sodium ferrite (B1171679), Sodium iron oxide americanelements.com

This table provides key identifiers for Sodium oxido(oxo)iron (1/1), also known as NaFeO₂.

"Sodium oxido(oxo)iron (1/1)" is most precisely identified as sodium ferrite with the formula NaFeO₂. nih.gov This compound exists in several distinct crystal structures, or polymorphs, labeled α, β, and γ, which are associated with different temperature ranges. nih.govmdpi.com The α-phase is noted for its potential application in sodium-ion batteries. researchgate.net

It is crucial to distinguish NaFeO₂ from other sodium ferrites with different stoichiometries, as the naming can be ambiguous. For instance, the name "sodium ferrite" has also been associated with the formula Na₂FeO₂. americanelements.comchemicalbook.com Another related but distinct compound is sodium ferrate (Na₂FeO₄), which contains iron in a much higher oxidation state (+6). wikipedia.org

CompoundFormulaIron Oxidation StateCommon Name(s)Key Structural Feature
Sodium oxido(oxo)iron (1/1) NaFeO₂+3Sodium FerriteExists in α, β, and γ polymorphs. mdpi.com
Sodium Ferrite Na₂FeO₂+2Disodium FerriteDifferent Na:Fe ratio.
Sodium Ferrate(VI) Na₂FeO₄+6Sodium FerrateContains the ferrate anion [FeO₄]²⁻. wikipedia.org

This table compares the key properties of NaFeO₂ and related sodium iron compounds with different stoichiometries.

Positioning within the Broader Family of Sodium Iron Oxides and Low-Valent Iron Compounds

Sodium iron oxides are a class of compounds composed of sodium, iron, and oxygen. dntb.gov.ua They can be classified based on their crystal structure and the arrangement of the constituent atoms. researchgate.net NaFeO₂, specifically the α-NaFeO₂ polymorph, is a layered oxide characterized by layers of FeO₆ octahedra separated by sodium ions. researchgate.net This structure is classified as O3-type, where 'O' denotes the octahedral sites for sodium and '3' indicates the repeating sequence of the oxygen layers. researchgate.net

The family of sodium iron oxides includes several phases:

α-NaFeO₂ : A rhombohedral structure with space group R-3m, where FeO₆ octahedra are separated by sodium ions in octahedral sites. researchgate.net

β-NaFeO₂ : An orthorhombic structure with a wurtzite-like arrangement where cations are distributed randomly in tetrahedral sites. nih.govresearchgate.net

γ-NaFeO₂ : A tetragonal structure similar to the β-phase, differing in the distribution of cations within the tetrahedral sites. mdpi.comresearchgate.net

In the context of iron's oxidation states, NaFeO₂ contains iron in the common +3 state. This distinguishes it from low-valent iron compounds, where iron possesses an oxidation state of +1, 0, or even a negative value. acs.org Low-valent iron species are typically found in organometallic complexes or as nano-zero-valent iron (nZVI), which can be synthesized via methods like carbothermal reduction or borohydride (B1222165) reduction. nih.govmdpi.com Therefore, Sodium oxido(oxo)iron (1/1) is classified as a conventional metal oxide rather than a low-valent iron compound.

Theoretical Considerations of Iron Oxidation States in Sodium-Oxygen Environments

The oxidation state of an element in a compound is a hypothetical charge assigned by assuming all bonds are ionic. wikipedia.org Iron is a transition metal known for exhibiting a range of oxidation states, most commonly +2 (ferrous) and +3 (ferric). youtube.com

In NaFeO₂ , for sodium (Na⁺) and oxide (O²⁻), the oxidation state of iron (Fe) is calculated as: (+1) + Fe + 2(-2) = 0, which results in Fe = +3.

In Na₂FeO₂ , the calculation is: 2(+1) + Fe + 2(-2) = 0, giving Fe = +2.

Higher oxidation states are also possible. In sodium ferrate (Na₂FeO₄) , iron achieves a +6 oxidation state. wikipedia.org This compound is a potent oxidizing agent due to the high oxidation state of iron. wikipedia.org

Theoretical studies using density functional theory (DFT) have explored the possibility of even higher, though currently hypothetical, oxidation states for iron, such as Fe(VII) and Fe(VIII), in tetrahedral oxo clusters like [FeO₄]⁻ and FeO₄. nih.gov These calculations provide insight into the potential for synthesizing novel iron compounds with unusual electronic properties.

Compound/IonFormulaIron Oxidation StateStability/Context
Sodium FerriteNaFeO₂+3Stable, exists in multiple polymorphs. mdpi.com
Disodium FerriteNa₂FeO₂+2Known stoichiometry.
Sodium FerrateNa₂FeO₄+6Highly oxidizing, unstable under some conditions. wikipedia.org
Hypothetical Ferrate[FeO₄]⁻+7Theoretical, predicted to be a strong oxidant. nih.gov
Hypothetical FerrateFeO₄+8Theoretical, explored via DFT calculations. nih.gov

This table summarizes the known and theoretical oxidation states of iron in various sodium-oxygen chemical environments.

Advanced Synthetic Methodologies for Sodium Oxido Oxo Iron 1/1 and Analogous Systems

Wet Chemical Approaches for Sodium Iron Oxide Nanoparticles

Wet chemical methods are widely employed for the synthesis of nanoparticles due to their ability to produce small, homogeneous particles at relatively low temperatures. These techniques offer good control over the stoichiometry and structure of the final product.

Controlled Co-precipitation Techniques (e.g., utilizing sodium carbonate)

Controlled co-precipitation is a common and straightforward method for synthesizing iron oxide nanoparticles. The use of sodium carbonate (Na₂CO₃) as a precipitating agent offers a slower reaction rate compared to strong bases like sodium hydroxide (B78521), which allows for a more detailed study and control of the nanoparticle formation pathway. ucl.ac.uk

The synthesis involves the co-precipitation of ferric (Fe³⁺) and ferrous (Fe²⁺) chloride salts in an aqueous solution by the dropwise addition of a sodium carbonate solution under an inert atmosphere. ucl.ac.uk The reaction mechanism is sensitive to parameters such as pH, temperature, and reaction time. At room temperature, goethite (α-FeOOH) is initially formed, which then slowly transforms into magnetite (Fe₃O₄) over a period of 24 hours. ucl.ac.ukrsc.org However, at temperatures above 45°C, magnetite is formed directly through an oxolation mechanism. ucl.ac.ukrsc.org

The pH of the reaction medium significantly influences the size of the resulting nanoparticles. An increase in pH leads to a larger average particle size. For instance, magnetite nanoparticles with average sizes of 6.9 nm, 18 nm, and 28 nm have been synthesized at pH 8, 9, and 10, respectively. ucl.ac.uk The process can be optimized to produce superparamagnetic nanoparticles with high saturation magnetization. ucl.ac.ukrsc.org A study also highlighted the initial formation of crystalline iron hydroxide carbonate (green rust) as an intermediate phase before the appearance of magnetite/maghemite. rsc.org

Table 1: Influence of pH on Magnetite Nanoparticle Size in Co-precipitation Synthesis using Sodium Carbonate. ucl.ac.uk
pHAverage Particle Size (nm)
86.9 ± 0.4
918 ± 3
1028 ± 5

Sol-Gel Synthesis Pathways

The sol-gel method is a versatile technique for producing materials with high purity, homogeneity, and controlled stoichiometry at low temperatures. researchgate.net A novel sol-gel route has been developed for the synthesis of α-NaFeO₂, which is the electrochemically active phase for sodium-ion batteries. researchgate.neticevirtuallibrary.com

This process involves the creation of a "sol" (a colloidal suspension of nanoparticles) which is then converted into a "gel" (a solid network). In a typical synthesis of α-NaFeO₂, citric acid is used as a chelating agent. The initial ratio of the chelating agent to the metal ions is a critical parameter that affects the concentration of the resulting α and β phases of NaFeO₂. researchgate.neticevirtuallibrary.com After the gel is formed, it is calcined at a specific temperature to obtain the final crystalline product. For example, calcination at 600°C for four days has been used to produce α-NaFeO₂. icevirtuallibrary.com This sol-gel method allows for the production of small, non-aggregated particles with high crystallinity and a high surface area, which are desirable characteristics for battery materials. researchgate.neticevirtuallibrary.com

Table 2: Effect of Chelating Agent Ratio on NaFeO₂ Phase Composition in Sol-Gel Synthesis. researchgate.neticevirtuallibrary.com
Initial Citric Acid:Metals RatioResulting α-NaFeO₂ Phase PurityResulting β-NaFeO₂ Phase Presence
1:1:1 (Na⁺:Fe³⁺:Citric Acid)High PurityMinimal
Other RatiosLower PuritySignificant

Hydrothermal and Solvothermal Methods

Hydrothermal and solvothermal methods involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel, such as an autoclave. These techniques are effective for synthesizing crystalline materials directly from solutions.

High-crystallinity α-NaFeO₂ can be synthesized via a hydrothermal route using α-FeOOH as a precursor in a highly concentrated sodium hydroxide solution. researchgate.net The electrochemical performance of the resulting material is dependent on the hydrothermal conditions, with higher treatment temperatures generally leading to better cycle performance. researchgate.net

Solvothermal synthesis offers control over the size and morphology of the nanoparticles by varying parameters such as the solvent, temperature, and precursors. For instance, monodisperse superparamagnetic iron oxide nanoparticles can be synthesized using ferric chloride (FeCl₃·6H₂O) as the iron source and ethylene (B1197577) glycol as the solvent. nih.govmdpi.com The addition of reagents like sodium acetate (B1210297) and polymers such as polyvinylpyrrolidone (B124986) (PVP) can act as structure-guiding agents to control the particle size and prevent aggregation. mdpi.com By adjusting the ratio of different solvents, like ethylene glycol and diethylene glycol, the size of the resulting nanospheres can be tuned from approximately 100 nm to 700 nm. mdpi.com

Microemulsion and Emulsion-Precipitation Strategies

Microemulsion synthesis utilizes a thermodynamically stable, isotropic dispersion of two immiscible liquids, typically water and oil, stabilized by a surfactant. Water-in-oil microemulsions, also known as reverse micelles, can act as nanoreactors for the synthesis of nanoparticles. nih.govnih.gov The tiny water droplets dispersed in the oil phase provide a confined environment for the chemical reactions to occur, allowing for precise control over the size and shape of the resulting nanoparticles. nih.gov

In a typical synthesis, two separate microemulsions are prepared, one containing the iron salt precursor and the other containing the precipitating agent. nih.gov When these two microemulsions are mixed, the droplets collide, and their contents mix, leading to the precipitation of the nanoparticles within the droplets. The size of the nanoparticles can be controlled by adjusting the water-to-surfactant molar ratio. nih.gov This method is advantageous for producing monodisperse nanoparticles with a narrow size distribution. nih.govnih.gov

Solid-State and High-Temperature Synthesis Routes

Solid-state synthesis methods involve the reaction of solid precursors at high temperatures to form the desired product. These methods are generally simpler and more scalable than wet chemical routes.

Reactions of Sodium Oxide with Iron and its Oxides

The solid-state reaction is a conventional method for preparing α-NaFeO₂. This typically involves heating a mixture of a sodium-containing precursor and an iron oxide precursor at high temperatures. icevirtuallibrary.com Common sodium precursors include sodium peroxide (Na₂O₂), sodium carbonate (Na₂CO₃), sodium nitrate (B79036) (NaNO₃), and sodium hydroxide (NaOH). icevirtuallibrary.com

When using sodium carbonate, it is often necessary to use an excess amount to obtain the pure α-phase. icevirtuallibrary.com The reaction between Na₂CO₃ and iron(III) oxide (Fe₂O₃) at elevated temperatures (e.g., 900°C) leads to the formation of NaFeO₂. semanticscholar.org Another approach involves the reaction of Fe₂O₃ prepared from iron sand with sodium peroxide at 650°C for 12 hours to produce NaFeO₂. aip.orgresearchgate.net Mechanochemical synthesis, which involves milling the precursors (e.g., Na₂O₂ and γ-Fe₂O₃) together, can also produce α-NaFeO₂ directly without the need for subsequent high-temperature annealing. ornl.gov

Table 3: Comparison of Solid-State Synthesis Parameters for NaFeO₂.
Sodium PrecursorIron PrecursorReaction Temperature (°C)Resulting PhaseReference
Na₂CO₃Fe₂O₃900α-NaFeO₂ semanticscholar.org
Na₂O₂Fe₂O₃ (from iron sand)650α-NaFeO₂ aip.orgresearchgate.net
Na₂O₂γ-Fe₂O₃Room Temp (Milling)α-NaFeO₂ ornl.gov

Exploration of Synthetic Conditions for Specific Sodium Iron Oxide Phases (e.g., Na2FeSbO5)

The synthesis of specific sodium iron oxide phases, such as the sodium-iron antimonate (B1203111) Na2FeSbO5, provides a case study in the precise control required for producing complex oxide materials. Researchers have successfully synthesized this compound in polycrystalline form using a standard solid-state method. acs.orgresearchgate.net This technique involves the high-temperature reaction of solid precursors to form the desired crystalline product.

The synthesis protocol for polycrystalline Na2FeSbO5 begins with a stoichiometric mixture of precursor materials. acs.org A combination of sodium carbonate (Na2CO3), iron(III) oxide (Fe2O3), and antimony(III) oxide (Sb2O3) in a 1:0.5:0.5 molar ratio is thoroughly ground together to ensure intimate contact between the reactants. acs.org The reaction is carried out in an alumina (B75360) crucible and involves a two-step heating process. The mixture is first heated to 700 °C, followed by a second heating step at 1000 °C for 12 hours. acs.org To ensure a complete and homogenous reaction, several intermittent grindings are performed. acs.org

For the growth of single crystals of Na2FeSbO5, a flux method is employed. acs.org In this approach, stoichiometric amounts of the same precursors (Na2CO3, Fe2O3, and Sb2O3) are mixed with an excess of sodium sulfate (B86663) (Na2SO4), which acts as a flux to dissolve the reactants and facilitate crystal growth. acs.org The mixture is heated to 1000 °C for 3 hours in an alumina crucible. acs.org Upon cooling, single crystals of Na2FeSbO5 are formed. acs.orgresearchgate.netarxiv.org Structural characterization of the resulting compound confirmed a new oxide phase. researchgate.netacs.org

Table 1. Synthetic Conditions for Na2FeSbO5
Product FormMethodPrecursorsMolar Ratio (Na2CO3:Fe2O3:Sb2O3)Reaction ConditionsReference
PolycrystallineSolid-State ReactionNa2CO3, Fe2O3, Sb2O31:0.5:0.5Heated to 700 °C, then 1000 °C for 12h with intermittent grinding. acs.org
Single CrystalFlux GrowthNa2CO3, Fe2O3, Sb2O3 with Na2SO4 fluxStoichiometric with excess fluxHeated at 1000 °C for 3 hours. acs.org

Rational Design and Synthesis of Low-Valent Sodium-Iron Complexes

The synthesis of complexes containing iron in low-valent states, such as Fe(I), presents a significant challenge due to their high reactivity and tendency to oxidize. rsc.org The rational design of these compounds relies heavily on stabilizing the electron-rich metal center through carefully chosen ligands and reaction conditions. acs.org

Ligand Design and Coordination Chemistry for Stabilizing Low-Valent Iron Centers

The stabilization of low-valent iron centers is achieved through a combination of kinetic and thermodynamic strategies, which are tunable through ligand design. strath.ac.uk Kinetic stabilization is often provided by using sterically demanding, bulky ligands that physically protect the metal center from unwanted reactions. strath.ac.ukudg.edu Thermodynamic stabilization is achieved by selecting ligands with specific electronic properties that can accommodate the excess electron density of the low-valent metal. acs.orgstrath.ac.uk

Key strategies in ligand design include:

π-Acceptor Ligands : Ligands that are good π-acceptors are highly effective at stabilizing electron-rich, low-valent metal centers. acs.orgacs.org They accept excess electron density from the metal through a process called π-backbonding. acs.org Prominent examples include α-diimine ligands, carbonyls, isocyanides, and unsaturated hydrocarbons. acs.orgacs.org

Redox-Active Ligands : These ligands can actively participate in the redox chemistry of the complex, storing and releasing electrons. nih.govyale.edu This delocalizes the electron density away from the metal center, stabilizing the low oxidation state. Formazanate ligands, for example, have been shown to undergo reversible, ligand-centered reduction in low-coordinate iron complexes. nih.gov

Chelating and Polydentate Ligands : Ligands that can bind to the metal center through multiple atoms (bidentate, tridentate, etc.) form more stable complexes due to the chelate effect. biointerfaceresearch.comlibretexts.org This increased stability can be crucial for isolating sensitive low-valent species. Bulky bidentate phosphino (B1201336) ligands have been successfully used to synthesize and characterize a variety of low-valent iron complexes. udg.edu

Steric Bulk : Incorporating large, bulky substituents on the ligand framework provides a "protective pocket" around the metal center. strath.ac.uk This steric hindrance limits the access of other molecules, preventing decomposition or oxidation reactions. strath.ac.uk

Table 2. Ligand Design Strategies for Stabilizing Low-Valent Iron
StrategyMechanismExample Ligand TypeReference
π-AcceptanceAccepts electron density from the metal via π-backbonding.α-Diimines, Carbonyls, Isocyanides acs.orgacs.org
Redox ActivityUndergoes ligand-centered reduction to delocalize electron density.Formazanates nih.gov
ChelationBinds through multiple donor atoms, increasing complex stability.Bidentate phosphines (e.g., dippe) udg.edu
Steric HindranceBulky groups physically protect the metal center.β-Diketiminates with large aryl groups strath.ac.uk

Precursor Selection and Reaction Conditions for Iron(I) Species

The successful synthesis of low-valent iron species is highly dependent on the choice of the starting iron precursor and the specific reaction conditions. rsc.orgumn.eduescholarship.org The precursor must be chosen to facilitate reduction to the desired low oxidation state under manageable conditions. researchgate.net

Organometallic compounds are often used as precursors for the synthesis of low-valent iron complexes and nanoparticles. rsc.orgresearchgate.net The decomposition of these precursors can be controlled to yield the desired product. rsc.org For instance, iron pentacarbonyl (Fe(CO)5) has been used in low-pressure flame synthesis to generate iron-oxide nanoparticles, where it decomposes to form initial iron clusters. rsc.orgrsc.org The choice of precursor can influence the final product; for example, in the synthesis of iron oxide nanoparticles, different precursors like Fe-oleate and Fe(acac)3 lead to particles of varying sizes under different temperature conditions. researchgate.net

The generation of formal Fe(I) species can be achieved through single electron transfer reactions. udg.edu This often involves the reduction of an Fe(II) precursor or the oxidation of an Fe(0) complex. udg.edu For example, zero-valent iron complexes can react with electrophiles to give access to the corresponding Fe(I) complexes. udg.edu

Key considerations for reaction conditions include:

Temperature : The reaction temperature must be carefully controlled. High temperatures may be required for the decomposition of certain precursors, but can also lead to undesired side reactions or product decomposition. researchgate.net

Atmosphere : Due to the high reactivity and air-sensitivity of low-valent iron species, syntheses must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. nih.gov

Solvent and Reagents : The choice of solvent is critical, as it must be non-reactive with the highly reduced species. The selection of the reducing agent is also paramount; strong reductants like alkali metals are often used, but care must be taken to avoid over-reduction. nih.gov

Metal-for-Metal Substitution in Polynucleating Ligand Systems

Polynucleating ligand systems are designed to bind multiple metal centers in close proximity. britannica.comyoutube.com These ligands contain distinct binding sites that can accommodate different metal ions, allowing for the synthesis of heterometallic complexes. The process of metal-for-metal substitution within these systems offers a powerful method for constructing complex, multicenter architectures.

This strategy involves first synthesizing a homometallic complex with a polynucleating ligand and then selectively replacing one or more of the metal ions with a different metal. This substitution can be driven by factors such as the relative stability of the metal-ligand bonds, the coordination preferences of the incoming metal ion, and the reaction conditions.

While specific examples involving sodium-iron systems are not extensively detailed, the general principle is a cornerstone of coordination chemistry. Bridging ligands, which are capable of binding to two or more metal centers simultaneously, are a key feature of these systems. youtube.com They hold the metal centers together and can mediate electronic communication between them. By carefully designing the polynucleating ligand with both hard and soft donor atoms, it is possible to direct different metal ions to specific sites within the complex, enabling the rational construction of heterometallic species containing both sodium and iron.

Green Chemistry and Sustainable Synthesis Principles for Iron Oxides

The application of green chemistry principles to the synthesis of iron oxides is a rapidly growing field, driven by the need for more environmentally friendly and sustainable manufacturing processes. frontiersin.orggalaxybookshop.com Green synthesis methods aim to reduce or eliminate the use of hazardous substances, minimize energy consumption, and utilize renewable resources. mdpi.comnih.gov

The "green" synthesis of iron oxide nanoparticles often utilizes bio-resources such as plants, bacteria, fungi, and algae. mdpi.comfrontiersin.org Extracts from these biological sources contain a variety of biomolecules, including polysaccharides and polyphenols, which can act as both reducing and stabilizing (capping) agents. frontiersin.org This approach replaces toxic chemical reducing agents and organic solvents with benign, renewable alternatives. frontiersin.orgfrontiersin.org

Key principles of green chemistry applied to iron oxide synthesis include:

Prevention of Waste : Designing syntheses to produce minimal waste is a primary goal. mdpi.com Biologically mediated syntheses are often one-step processes that generate fewer by-products. mdpi.com

Use of Safer Solvents : Water is the preferred solvent for green synthesis, replacing hazardous organic solvents. frontiersin.org An innovative ion exchange method for synthesizing iron oxide nanoparticles operates entirely in water at room temperature. mdpi.com

Energy Efficiency : Many green synthesis methods can be performed at ambient temperature and pressure, significantly reducing the energy requirements compared to conventional high-temperature methods like solid-state reactions. mdpi.com

Use of Renewable Feedstocks : Plant extracts, agro-wastes, and microorganisms serve as renewable sources for the necessary reducing and capping agents. frontiersin.orgfrontiersin.org For example, an aqueous leaf extract of Egeria densa has been used to synthesize both iron(II) and iron(III) oxide nanoparticles from their respective salt precursors. mdpi.com

Design for Degradation : While iron oxides themselves are stable, the organic capping agents derived from biological sources are generally biodegradable.

These sustainable methods are not only environmentally friendly but also often simple and cost-effective, providing a viable alternative to traditional physical and chemical synthesis routes. frontiersin.orgmdpi.com

Table 3. Comparison of Conventional vs. Green Synthesis of Iron Oxides
ParameterConventional Methods (e.g., Co-precipitation)Green Synthesis MethodsReference
Reducing AgentsChemicals (e.g., sodium borohydride (B1222165), hydrazine)Biomolecules from plant/microbial extracts (e.g., polyphenols) frontiersin.orgfrontiersin.org
Stabilizing AgentsSynthetic surfactants or polymersBiomolecules from extracts (e.g., polysaccharides) frontiersin.org
SolventOften organic solventsPrimarily water frontiersin.orgmdpi.com
TemperatureOften requires elevated temperaturesFrequently performed at room temperature mdpi.com
By-productsCan generate hazardous wasteGenerally non-toxic and biodegradable mdpi.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis of Iron and Oxygen Environments

Spectroscopy offers a powerful lens through which to view the atomic and molecular properties of Sodium oxido(oxo)iron (B1209162) (1/1). By probing the interactions of the compound with electromagnetic radiation, these techniques reveal critical information about oxidation states, coordination geometries, and bonding.

Mössbauer Spectroscopy for Iron Oxidation State and Local Coordination Environment

Mössbauer spectroscopy is a highly sensitive technique for probing the nuclear environment of specific isotopes, with ⁵⁷Fe being particularly well-suited for this analysis. It provides precise information on the oxidation state, electron density, and local symmetry of the iron centers within a compound. researchgate.netyoutube.com

For sodium ferrates, Mössbauer spectroscopy is instrumental in confirming the oxidation state of iron. semanticscholar.org Studies on various ferrates have shown that the isomer shift (δ), a key Mössbauer parameter, is directly correlated with the s-electron density at the iron nucleus and thus indicative of the oxidation state. The isomer shift decreases as the oxidation state of iron increases. researchgate.net For instance, sodium ferrate(IV) (Na₄FeO₄) exhibits a distinct isomer shift that differentiates it from Fe(III) and Fe(VI) species. researchgate.netwikipedia.org In one study, sodium ferrate(IV) was shown to undergo a two-step charge disproportionation into Fe(III) and Fe(VI) when in solution, a transformation clearly identified by the appearance of corresponding signals in the Mössbauer spectrum. wikipedia.orgnumberanalytics.com

The quadrupole splitting (ΔEQ) in the Mössbauer spectrum provides insight into the symmetry of the local coordination environment around the iron nucleus. A non-zero quadrupole splitting indicates an asymmetric electric field gradient, pointing to a distorted coordination geometry. This parameter is crucial for understanding the local structure of both crystalline and amorphous sodium ferrate materials.

CompoundIron Oxidation StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔEQ) (mm/s)Reference
Sodium Ferrate(IV) (Na₂FeO₃)+4~0.18- semanticscholar.org
Sodium Ferrate(IV) (Na₄FeO₅)+4~0.54- semanticscholar.org
Alkali Metal Ferrate(VI)+6-0.87 to -0.91 (vs α-Fe)- researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. core.ac.uk For Sodium oxido(oxo)iron (1/1), XPS is used to analyze its surface chemistry, particularly to confirm the oxidation states of iron and oxygen.

High-resolution XPS spectra of the Fe 2p and O 1s regions are particularly informative. The binding energy of the Fe 2p core level electrons is characteristic of the iron oxidation state. For instance, the binding energies for Fe 2p₃/₂ in Fe(III) oxides are typically observed around 710-711 eV. researchgate.net Analysis of precipitates from reactions involving ferrate has used XPS to confirm that the final iron species is Fe(III). researchgate.net Similarly, the O 1s spectrum can distinguish between oxygen atoms in an oxide lattice (M-O) and those in hydroxide (B78521) (M-OH) groups or adsorbed water, providing a more complete picture of the compound's surface composition. researchgate.net Studies have also employed XPS to monitor changes in surface chemistry, such as the oxidation of ethanol (B145695) to carboxylates on the surface of ferrate crystallites. wikipedia.orgnumberanalytics.com

Core LevelTypical Binding Energy (eV)Information YieldedReference
Fe 2p₃/₂~710.0 - 711.3Confirms Fe(III) oxidation state researchgate.netnih.gov
Fe 2p₁/₂~723.7Confirms Fe(III) oxidation state researchgate.net
O 1s~529 - 531Distinguishes between lattice oxide, hydroxide, and adsorbed water researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Iron Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. researchgate.net Since iron(III) (d⁵ configuration) is a paramagnetic species, EPR is a valuable tool for its characterization in Sodium oxido(oxo)iron (1/1). The technique provides information about the electronic structure and the local environment of the paramagnetic metal center. wikipedia.orgharvard.edu

EPR spectra of Fe(III) complexes are highly sensitive to the symmetry of the iron site. In sodium borophosphate glasses doped with Fe³⁺, characteristic resonance signals are observed at effective g-values of approximately 2.0, 4.3, and 6.4. digitellinc.com The signal at g ≈ 4.3 is typically assigned to high-spin Fe(III) ions in sites with strong rhombic distortion, while the signal at g ≈ 2.0 is attributed to Fe(III) ions in environments with higher symmetry, such as distorted octahedral coordination, often involving magnetic exchange interactions between adjacent iron centers. digitellinc.com A signal near g ≈ 8 has been observed for high-spin Fe(IV)=O species, highlighting the technique's ability to probe different high-oxidation states of iron. sciopen.com In the context of NaFeO₂, which is studied as a cathode material for sodium-ion batteries, EPR can be used to monitor the changes in the paramagnetic species during electrochemical cycling. semanticscholar.org

SpeciesObserved g-value(s)InterpretationReference
Fe(III) in rhombic symmetry~4.3Isolated high-spin Fe³⁺ in a rhombically distorted site digitellinc.com
Fe(III) in higher symmetry~2.0Exchange-coupled Fe³⁺ ions in distorted octahedral sites digitellinc.com
Fe(III) in [Fe(opo)₃] complexNarrow, isotropic signalAssumed spin-delocalization to the ligand escholarship.org

Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule or crystal lattice. acs.orgresearchgate.net These methods are effective for identifying the presence of specific functional groups and characterizing the bonding within a compound like Sodium oxido(oxo)iron (1/1).

The IR spectrum of sodium ferrate is characterized by specific absorption bands that correspond to the stretching and bending vibrations of the Fe-O bonds. For ferrate(VI) salts, a strong, characteristic band is observed in the IR spectrum around 800 cm⁻¹, which is assigned to the asymmetric stretching mode (ν₃) of the tetrahedral FeO₄²⁻ anion. This band is a key diagnostic feature for the presence of the ferrate group. Studies on sodium ferrate(VI) have confirmed the presence of Fe-O stretching vibrations via FT-IR analysis. In oxido-bridged dinuclear iron(III) complexes, bands corresponding to the Fe-O-Fe asymmetric stretch are also identifiable in the IR spectrum. Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations that may be weak or inactive in the IR spectrum.

TechniqueFrequency (cm⁻¹)AssignmentReference
Infrared (IR)~800Asymmetric Fe-O stretch in FeO₄²⁻ tetrahedron
Infrared (IR)324Characteristic functional group vibration

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

While NMR spectroscopy is most commonly applied to diamagnetic compounds, it can also be used to study paramagnetic species like sodium ferrate complexes, yielding unique structural and magnetic information. The presence of a paramagnetic center, such as Fe(III), causes significant shifts and broadening of the NMR signals of nearby nuclei.

In studies of synthetic sodium ferrate complexes, ¹H NMR spectra exhibit broad, paramagnetically shifted resonances. For example, in a sodium tris(amido)ferrate complex, the signal for the SiMe₃ groups was dramatically shifted upfield compared to the diamagnetic precursor, confirming the ferrate's constitution. The solution-phase magnetic moment of these paramagnetic complexes can be determined using the Evans method in NMR, which provides a quantitative measure of the compound's paramagnetism and is consistent with the spin state of the iron center (e.g., a high-spin S=2 Fe(II) center). These studies demonstrate the power of NMR in characterizing the solution-state behavior and electronic properties of sodium ferrate compounds.

CompoundNucleusObservationMagnetic Moment (μB) (Evans Method)Reference
[{NaFe(HMDS)₃}∞]¹HBroad, paramagnetically shifted signal at -4.72 ppm (SiMe₃)4.72
[Na(IPr)₂]⁺[Fe(HMDS)₃]⁻¹HBroad, low-frequency resonance at -2.39 ppm (HMDS)4.90

Diffraction Methods for Crystalline and Amorphous Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in crystalline materials. For Sodium oxido(oxo)iron (1/1) and related compounds, both powder XRD and single-crystal XRD provide essential structural data.

Powder XRD is used to identify the crystalline phases present in a bulk sample and to determine lattice parameters. The powder diffraction pattern of Na₂FeO₄ has been shown to be similar to that of isomorphous compounds like K₂FeO₄, confirming its crystal structure. For materials like α-NaFeO₂, which has a layered structure, XRD is used to confirm the crystal system (trigonal, space group R-3m) and to study structural changes during processes like sodium ion insertion and extraction in battery applications.

Single-crystal X-ray crystallography provides the most detailed structural picture, yielding precise atomic coordinates, bond lengths, and bond angles. Numerous sodium ferrate complexes have been characterized using this technique. For example, the structure of sodium (trimethylenediaminetetraacetato)ferrate(III) trihydrate was determined to be monoclinic, and the analysis revealed detailed Fe-N and Fe-O bond distances. Other studies have elucidated the complex polymeric chain arrangements in donor-solvent-free sodium ferrates and the structures of discrete ion-pair complexes stabilized by N-heterocyclic carbenes. escholarship.org These crystallographic studies are fundamental to understanding the structure-property relationships in this class of compounds.

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Na₂FeO₄--Isomorphous with K₂FeO₄ and BaFeO₄
α-NaFeO₂TrigonalR-3mLayered structure
Na[Fe(tdta)]·3H₂OMonoclinicP2₁/nFe-N avg. 2.175(2) Å; Fe-O avg. 1.973(2) Å
[{NaFe(HMDS)₃}∞]--Polymeric chain arrangement
NaRb₅[Fe(C₂O₄)₃]₂CubicP4₃32Spontaneous resolution of enantiomers digitellinc.com

X-ray Diffraction (XRD) for Phase Identification and Crystallinity

X-ray Diffraction (XRD) is a primary analytical technique used to determine the crystallographic structure, phase composition, and degree of crystallinity of NaFeO₂. This compound is known to exist in several polymorphic forms, most notably the α, β, and γ phases. nih.govmdpi.com The specific phase obtained is highly dependent on the synthesis conditions, such as temperature and the nature of the precursors. mdpi.comlbl.gov

The α-NaFeO₂ phase typically exhibits a layered rock-salt structure belonging to the rhombohedral R-3m space group. acs.org In contrast, the β-NaFeO₂ phase can possess an orthorhombic or hexagonal wurtzite-like structure (space group Pn2₁a). acs.orgrsc.org For example, the solid-state reaction between sodium carbonate (Na₂CO₃) and hematite (B75146) (α-Fe₂O₃) at 700°C typically yields the β-NaFeO₂ phase, whereas mechanochemical synthesis involving sodium peroxide (Na₂O₂) and maghemite (γ-Fe₂O₃) can directly produce α-NaFeO₂. mdpi.comlbl.gov

XRD patterns provide a fingerprint for each phase, allowing for their unambiguous identification. The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; well-defined, sharp peaks suggest high crystallinity, while broad peaks indicate lower crystallinity or smaller crystallite size. lbl.gov Annealing is a common post-synthesis treatment used to enhance the crystallinity of NaFeO₂. lbl.gov Furthermore, in-situ XRD is a powerful tool for observing real-time structural transformations that occur during processes like electrochemical cycling, revealing phase transitions or the formation of amorphous phases. acs.org

Rietveld refinement of the powder XRD data is a computational method used to extract detailed structural information, including lattice parameters, atomic positions, and crystallite size. researchgate.net

Table 1: Polymorphs of Sodium oxido(oxo)iron (1/1) and their Crystal Systems

Phase Crystal System Space Group Common Synthesis Precursors Typical Synthesis Temperature
α-NaFeO₂ Rhombohedral R-3m Na₂O₂, γ-Fe₂O₃ (mechanochemical) Room Temperature (milling)
α-NaFeO₂ Rhombohedral R-3m NaOH, α-Fe₂O₃ > 400°C
β-NaFeO₂ Orthorhombic/Hexagonal Pn2₁a Na₂CO₃, α-Fe₂O₃ (solid-state) ~700°C

This table is based on data from multiple sources. mdpi.comlbl.govacs.orgrsc.org

Single-Crystal X-ray Diffraction for Molecular Structure Determination

For an unambiguous determination of the molecular structure at an atomic level, single-crystal X-ray diffraction is the definitive technique. ub.edu While more challenging to perform than powder XRD due to the requirement of growing suitable single crystals, this method provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the unit cell. ub.edumdpi.com

For α-NaFeO₂, single-crystal studies would confirm the layered structure where layers of edge-sharing FeO₆ octahedra are separated by layers of NaO₆ octahedra. mdpi.commaterialsproject.org The analysis yields precise interatomic distances. For instance, in the rhombohedral structure of α-NaFeO₂, the Fe-O bond lengths are approximately 2.06 Å, and the Na-O bond lengths are around 2.35 Å. materialsproject.org Both the iron (Fe³⁺) and sodium (Na⁺) ions are octahedrally coordinated by six oxygen atoms. materialsproject.org This detailed structural information is crucial for theoretical calculations of electronic structure and ionic conductivity pathways.

Table 2: Crystallographic Data for α-Sodium oxido(oxo)iron (1/1) (R-3m)

Parameter Value
Crystal System Trigonal (Rhombohedral)
Space Group R-3m (No. 166)
Fe³⁺ Coordination Octahedral (FeO₆)
Na¹⁺ Coordination Octahedral (NaO₆)
Fe-O Bond Length ~2.06 Å

Data sourced from the Materials Project. materialsproject.org

Microscopic and Imaging Techniques for Morphology and Nanoscale Features

Understanding the morphology, particle size, and surface features of Sodium oxido(oxo)iron (1/1) is essential, as these characteristics significantly influence its chemical reactivity and performance in applications. Electron microscopy techniques are indispensable for these investigations.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers high-resolution imaging of the nanoscale features of materials. researchgate.net In the analysis of NaFeO₂, TEM can reveal the primary particle size, shape, and degree of agglomeration. High-resolution TEM (HRTEM) can even visualize the lattice fringes of the crystalline material, allowing for the direct measurement of interplanar spacing, which can be correlated with XRD data to confirm the phase identity of individual nanoparticles. researchgate.netnsf.gov This technique is particularly valuable for characterizing nanostructured forms of NaFeO₂, providing insights into their crystalline quality and exposing any defects or dislocations within the crystal lattice.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is extensively used to investigate the surface morphology and microstructure of NaFeO₂ powders and sintered materials over a larger area than TEM. mdpi.comacs.org SEM images reveal the size and shape of secondary particles, which are often agglomerates of smaller primary crystallites. acs.orgrsc.org

Studies have shown a wide range of morphologies depending on the synthesis method. For example, NaFeO₂ prepared by solid-state reactions can form large, faceted microparticles, with α-NaFeO₂ particles observed in the 1–2 μm range and β-NaFeO₂ particles in the 5–20 μm range. acs.org In contrast, co-precipitation methods can yield well-dispersed, spherical β-NaFeO₂ nanoparticles with average diameters as small as 45 nm. nih.govrsc.org SEM is also used to assess morphological changes resulting from processes such as annealing, which can cause particles to consolidate and grow larger. lbl.gov When examining sintered pellets, SEM can provide crucial information about the material's density, grain size, and porosity. mdpi.com

Table 3: Morphological Characteristics of NaFeO₂ from SEM Analysis

NaFeO₂ Phase Synthesis Method Observed Morphology Average Particle Size
α-NaFeO₂ Solid-State Agglomerated particles 1–2 µm
β-NaFeO₂ Solid-State Agglomerated particles 5–20 µm
β-NaFeO₂ Co-precipitation Spherical nanoparticles ~45 nm

This table is a summary of findings from various studies. nih.govlbl.govacs.orgrsc.org

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA))

Thermal analysis techniques are critical for determining the thermal stability, phase transition temperatures, and decomposition pathways of Sodium oxido(oxo)iron (1/1).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. For NaFeO₂, TGA is used to identify weight loss events, such as the removal of adsorbed moisture or the decomposition of surface impurities like sodium carbonate, which can form during synthesis and exposure to air. lbl.govresearchgate.net

Differential Thermal Analysis (DTA) or its quantitative counterpart, Differential Scanning Calorimetry (DSC), measures the difference in temperature between a sample and a reference material as a function of temperature. This technique detects exothermic and endothermic events, such as phase transitions and chemical reactions. researchgate.net For NaFeO₂, DTA/DSC is used to identify the characteristic temperatures of its polymorphic transformations. A key transition is the irreversible conversion of the low-temperature α-phase to the β-phase, which occurs at approximately 760°C. mdpi.com At even higher temperatures, around 1000°C, a transition to the γ-phase can be observed. mdpi.com

The thermal stability of NaFeO₂ is particularly important for its use in sodium-ion batteries. DSC studies on electrochemically charged NaFeO₂ (Na₁₋ₓFeO₂) show that the material is thermally stable up to around 300°C, above which it undergoes exothermic decomposition. elsevierpure.commdpi.com When mixed with battery electrolytes, the onset of exothermic reactions occurs at lower temperatures (220-300°C), though NaFeO₂ has demonstrated better thermal stability compared to some conventional lithium-ion cathode materials. researchgate.netelsevierpure.com

Table 4: Key Thermal Events for Sodium oxido(oxo)iron (1/1)

Technique Material State Temperature Range Observed Event
TGA As-synthesized powder 40°C–120°C Mass loss due to removal of volatile components (e.g., water). researchgate.net
TGA/DSC As-synthesized powder > 700°C Mass loss and endothermic/exothermic peaks related to decomposition and phase transitions. researchgate.net
DTA/DSC α-NaFeO₂ ~760°C Irreversible phase transition from α- to β-NaFeO₂. mdpi.com
DTA/DSC β-NaFeO₂ ~1000°C Phase transition from β- to γ-NaFeO₂. mdpi.com
DSC Charged Na₀.₅₈FeO₂ powder > 300°C Exothermic decomposition. elsevierpure.com

Electronic Structure, Bonding, and Spin States

Quantum Chemical Approaches to Electronic Structure and Bonding (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the electronic structure and bonding in NaFeO₂. These computational methods allow for the investigation of properties that can be challenging to determine experimentally.

DFT calculations have been employed to determine the electronic band structure and density of states (DOS) of NaFeO₂. Such studies reveal that the electronic properties, including the band gap, are sensitive to the specific polymorph of NaFeO₂ being investigated. nih.gov For instance, electronic structure calculations using DFT have shown that doping NaFeO₂ with other elements can lead to a reduction in its band gap. nih.gov The Hubbard-U correction is often incorporated into DFT calculations for transition metal oxides like NaFeO₂ to more accurately account for the strong electron-electron correlation effects of the d-electrons in iron, which standard DFT approximations may not fully capture. mdpi.com This approach provides more accurate predictions of the material's electronic and magnetic properties. mdpi.com

Table 1: Selected DFT Calculation Parameters for Iron Oxides

Iron OxideRecommended U value (eV)
Hematite (B75146) (Fe₂O₃)3
Magnetite (Fe₃O₄)4
Wustite (FeO)4
This table presents optimized Hubbard-U correction values used in DFT calculations for different iron oxides to improve the accuracy of predicted properties. mdpi.com

Elucidation of Oxidation States and Coordination Geometries for Iron in Sodium-Oxygen Matrices

NaFeO₂ can exist in different polymorphic forms, with the α- and β-polymorphs being the most common. nih.govmdpi.com

In the α-NaFeO₂ polymorph, which has a layered hexagonal structure, the Fe³⁺ ions are located in octahedral coordination sites, surrounded by six oxygen atoms (FeO₆ octahedra). nih.govmdpi.com These FeO₆ octahedra share edges to form layers. nih.gov

The β-NaFeO₂ polymorph possesses an orthorhombic structure where the Fe³⁺ ions occupy tetrahedral coordination sites, each bonded to four oxygen atoms (FeO₄ tetrahedra). nih.gov

The specific coordination geometry has a significant impact on the material's properties. For instance, the transition between these polymorphs is influenced by temperature, with the α-form being the low-temperature modification that irreversibly transforms to the β-form at higher temperatures. mdpi.com

Table 2: Coordination Geometries of Iron in NaFeO₂ Polymorphs

PolymorphCrystal SystemIron Coordination Geometry
α-NaFeO₂Hexagonal (Rhombohedral)Octahedral (FeO₆)
β-NaFeO₂OrthorhombicTetrahedral (FeO₄)
This table summarizes the different coordination environments of the iron ion in the common polymorphs of NaFeO₂. nih.govmdpi.com

Analysis of Metal-Ligand Bonding Interactions (e.g., π-backbonding)

The bonding between the iron center and the oxygen ligands in NaFeO₂ is primarily ionic in character, but with a degree of covalent contribution. A key aspect of this interaction is the ligand-to-metal charge transfer (LMCT). acs.org This involves the donation of electron density from the oxygen ligands to the iron center.

In the context of transition metal complexes, π-backbonding is a type of interaction where electrons from the metal are donated back to the ligand's empty orbitals. wikipedia.orglibretexts.org While more commonly discussed in complexes with ligands like carbon monoxide or phosphines, the principles can be applied to understand the nuances of the Fe-O bond in NaFeO₂. wikipedia.orglibretexts.org The interaction between the filled d-orbitals of iron and the empty orbitals of the oxygen ligands can influence the electronic structure and stability of the compound. In some iron-oxo complexes, nearly linear Fe-O-Fe geometries are suggestive of π-bonding interactions between the oxygen and iron atoms. nih.gov

Studies on solid solutions of NaFeO₂ with other transition metal oxides, such as NaNiO₂, have shown that the formation of hybridized frontier orbitals through a Fe-O-Ni bond via ligand-to-metal charge transfer plays a crucial role in the electrochemical properties. acs.org This highlights the importance of understanding the metal-ligand bonding interactions for designing improved battery materials.

Investigation of Spin State Determination and Magnetic Coupling Phenomena

The magnetic properties of NaFeO₂ are governed by the electronic spin state of the Fe³⁺ ions and the magnetic interactions between them. The Fe³⁺ ion has a d⁵ electronic configuration. In an octahedral field, as in α-NaFeO₂, these electrons can be arranged in either a high-spin or low-spin state. rsc.org In NaFeO₂, the Fe³⁺ ions are typically in a high-spin state.

The magnetic coupling between adjacent iron centers in the crystal lattice of α-NaFeO₂ has been found to be antiferromagnetic. researchgate.net This means that the magnetic moments of neighboring Fe³⁺ ions align in an antiparallel fashion, resulting in a net magnetic moment of zero at low temperatures. researchgate.net

The broader field of iron oxides has been a fertile ground for research into complex magnetic phenomena such as spin-glass behavior and superparamagnetism.

Spin-glass behavior is observed in some disordered magnetic systems where there are competing ferromagnetic and antiferromagnetic interactions, leading to a "frozen" disordered spin state at low temperatures. aps.orgresearchgate.net

Superparamagnetism is a phenomenon observed in small magnetic nanoparticles where the magnetic moments of the particles fluctuate thermally and they exhibit no net magnetism in the absence of an external magnetic field. nih.govornl.gov While these specific phenomena are more characteristic of nanoparticle systems or highly disordered materials, the underlying principles of magnetic interactions and spin dynamics are relevant to understanding the magnetic behavior of crystalline iron-containing compounds like NaFeO₂. aps.orgnih.gov

Theoretical and Computational Chemistry Studies

First-Principles Calculations for Electronic and Geometric Structure Determination

First-principles calculations, primarily based on Density Functional Theory (DFT), have been extensively employed to determine the electronic and geometric structures of NaFeO₂. These calculations provide detailed insights into the atomic arrangement and bonding characteristics that govern the material's properties.

The most common polymorph, α-NaFeO₂, crystallizes in the trigonal R-3m space group. materialsproject.orgresearchgate.net In this layered structure, Fe³⁺ ions are octahedrally coordinated to six oxygen atoms, forming FeO₆ octahedra. Similarly, Na⁺ ions are also in an octahedral coordination with oxygen. materialsproject.org These NaO₆ and FeO₆ octahedra share edges and corners to form alternating layers. nih.gov First-principles calculations have successfully reproduced the experimentally observed crystal structures of both the hexagonal (α) and orthorhombic (β) polymorphs of NaFeO₂. mdpi.comnih.gov

DFT calculations have been crucial in determining the electronic band structure of NaFeO₂. Standard DFT calculations sometimes underestimate the band gap of materials with strongly correlated electrons, like those in transition metal oxides. researchgate.net To address this, the DFT+U method is often used, which includes a Hubbard U term to better describe the on-site Coulombic interactions of the d-electrons of iron. mdpi.com Using this approach, the band gap of α-NaFeO₂ has been calculated to be approximately 1.53 eV to 1.99 eV. materialsproject.orgnih.gov The electronic density of states (DOS) shows that the valence band is primarily composed of O 2p and Fe 3d states, while the conduction band is dominated by Fe 3d states. nih.gov

Below is a data table summarizing the calculated structural parameters for α-NaFeO₂.

ParameterCalculated ValueReference
Space GroupR-3m materialsproject.org
Lattice Constant a3.038 Å mdpi.com
Lattice Constant c16.390 Å mdpi.com
Fe-O Bond Length2.06 Å materialsproject.org
Na-O Bond Length2.35 Å materialsproject.org
Band Gap (DFT+U)1.99 eV materialsproject.org

Reaction Mechanism Elucidation through Computational Modeling (e.g., C-H activation, single electron transfer)

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at the molecular level. While specific studies on C-H activation directly catalyzed by NaFeO₂ are not abundant, the principles of iron-catalyzed C-H activation can be explored through computational methods. Such reactions typically involve the oxidative addition of a C-H bond to a low-valent iron center. acs.org DFT calculations can be used to map the potential energy surface of such a reaction, identifying transition states and intermediates to determine the reaction pathway and activation barriers. researchgate.net For iron oxides, it has been shown that a linear relationship can exist between the C-H activation barrier and the chemisorption energy of the dissociated species on the oxide surface. nih.gov

Single electron transfer (SET) is a fundamental process in the redox chemistry of NaFeO₂. Computational studies, often in conjunction with experimental techniques like operando X-ray absorption spectroscopy, help to unravel the electronic changes during electrochemical processes. scispace.com For instance, upon sodium extraction (charging in a sodium-ion battery), the iron centers are oxidized from Fe³⁺ to Fe⁴⁺. DFT calculations can model this process, providing insights into the changes in electronic structure and the stability of the resulting phases. scispace.com The redox mechanism in NaFeO₂ is complex, with some studies suggesting that at high voltages, charge compensation may also involve the oxygen lattice, a phenomenon that can be investigated through computational modeling. researchgate.net

Prediction of Novel Sodium Iron Oxide Phases and Stoichiometries

Computational methods are instrumental in the prediction of new materials with desired properties. In the case of sodium iron oxides, DFT calculations can be used to assess the thermodynamic stability of various polymorphs and novel stoichiometries. NaFeO₂ is known to exist in at least three different crystal structures: the α (hexagonal), β (orthorhombic), and γ (tetragonal) phases. mdpi.comresearchgate.net Computational simulations have been used to study the relative stability of these polymorphs. mdpi.comnih.gov

Furthermore, first-principles calculations can guide the synthesis of new sodium iron oxide-based materials. By calculating the formation energies of different compositions, it is possible to predict whether a new phase would be stable and synthesizable. For example, computational studies have explored the effect of doping NaFeO₂ with other metals to enhance its properties. mdpi.comnih.gov These calculations can predict the most favorable dopants and their optimal concentrations. A notable example is the computational prediction and subsequent synthesis of a novel O3-type rhombohedral layered phase with the composition Na₀.₈Fe₀.₈Sn₀.₂O₂. mdpi.com

The table below lists the known polymorphs of NaFeO₂ and their crystal structures, which have been studied and verified through computational modeling.

PhaseCrystal SystemSpace GroupReference
α-NaFeO₂TrigonalR-3m materialsproject.orgnih.gov
β-NaFeO₂OrthorhombicPn2₁a nih.gov
γ-NaFeO₂TetragonalP4₁2₁2 researchgate.netmaterialsproject.org

Spectroscopic Parameter Simulation and Interpretation

Computational chemistry plays a vital role in the simulation and interpretation of spectroscopic data, providing a bridge between experimental observations and the underlying electronic and geometric structures. For NaFeO₂, techniques such as X-ray Absorption Spectroscopy (XAS) and Mössbauer spectroscopy are commonly used to probe the local environment and oxidation state of the iron atoms.

First-principles calculations can simulate X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) spectra. arxiv.org The Materials Project, for instance, provides computationally generated XAS data for different polymorphs of NaFeO₂. materialsproject.orgmaterialsproject.org By comparing these simulated spectra with experimental data, researchers can identify the phases present in a sample and gain insights into the coordination environment of the absorbing atom. acs.org This is particularly useful for studying changes in the material during electrochemical cycling, where in situ and operando measurements can be compared with theoretical spectra to understand the charge compensation mechanisms. researchgate.netornl.gov

Similarly, DFT calculations can be used to compute Mössbauer parameters, such as the isomer shift and quadrupole splitting. These parameters are highly sensitive to the oxidation state and local symmetry of the iron nucleus. By simulating these parameters for different structural models and comparing them with experimental Mössbauer spectra, it is possible to obtain a detailed picture of the iron sites in NaFeO₂. researchgate.net

Advanced Research Applications of Sodium Oxido Oxo Iron 1/1 and Analogous Materials

Electrochemical Energy Storage and Conversion

The unique electrochemical properties of sodium-iron-based compounds make them promising candidates for next-generation energy storage and conversion systems. Their ability to facilitate ion intercalation and redox reactions is central to their function in batteries and fuel cell technologies.

Cathode Materials for Li/Na-ion Batteries

Iron-based materials are of particular interest for aqueous sodium-ion batteries (ASIBs) due to the high abundance, low cost, and low toxicity of iron. mdpi.com The development of sodium-ion batteries (SIBs) is driven by the greater natural abundance of sodium compared to lithium, offering a more sustainable and cost-effective alternative for large-scale energy storage. nih.gov Sodium iron-based compounds, particularly polyanionic compounds like phosphates, have emerged as stable and high-performance cathode materials.

These materials are noted for their stable three-dimensional framework structures that often experience minimal volume changes during the insertion and de-insertion of sodium ions, leading to excellent cycling stability. nih.gov Several sodium iron phosphate (B84403) compounds have been investigated for this purpose, demonstrating the viability of this class of materials.

For instance, a novel sodium iron phosphate, Na₀.₇₁Fe₁.₀₇PO₄, exhibits an exceptionally small volume change of approximately 1% during the desodiation process. sciopen.com This structural stability allows it to deliver a capacity of 78 mAh·g⁻¹ at a high rate of 50 C and maintain this capacity for over 5,000 cycles at 20 C. sciopen.com Other related compounds have also shown promising results in aqueous electrolytes, which can lead to lower polarization and better rate performance compared to non-aqueous systems. mdpi.com

Here is an interactive data table summarizing the electrochemical performance of various sodium iron-based cathode materials:

Table 1: Performance of Sodium Iron-Based Cathode Materials for Na-ion Batteries
Compound Theoretical Capacity (mAh·g⁻¹) Observed Capacity (mAh·g⁻¹) Average Potential (V vs. SHE) Cycling Stability Reference
Na₀.₇₁Fe₁.₀₇PO₄ - 78 (at 50C) - >5,000 cycles at 20C sciopen.com
Na₂FeP₂O₇ ~97 ~87 - Good mdpi.com
Na₄Fe₃(PO₄)₂P₂O₇ ~129 ~84 ~0.30 74% capacity retention after 50 cycles mdpi.com
Na-rich Sodium Iron Hexacyanoferrate ~170 150 - 90% capacity retention after 200 cycles researchgate.net

The development of such materials is a significant step towards creating high-performance batteries from earth-abundant elements. sciopen.com

Role in Fuel Cells and Hydrogen Production Technologies

Sodium and iron-containing compounds play a role in technologies aimed at clean energy conversion and production, such as fuel cells and hydrogen generation. Fuel cells convert chemical energy into electrical energy through electrochemical reactions, and various materials are being researched to improve their efficiency and cost-effectiveness. nrel.gov

In the realm of hydrogen production, thermochemical cycles using metal oxides are a promising avenue. The sodium manganese ferrite (B1171679) thermochemical cycle, for example, can split water to produce hydrogen at relatively low operating temperatures (1023–1073 K). researchgate.net This process is advantageous as it can be coupled with solar energy sources. researchgate.net

Furthermore, iron compounds, in conjunction with sodium compounds, can act as catalysts for generating hydrogen from chemical hydrides. For instance, ferric chloride (FeCl₃) has been used as an effective, non-precious catalyst for the hydrolysis of solid-state sodium borohydride (B1222165) (NaBH₄) to produce hydrogen for portable proton exchange membrane (PEM) fuel cell applications. researchgate.net This system has demonstrated a maximum hydrogen generation rate of 2.6 L/min with an efficiency of 76%. researchgate.net

Catalysis in Organic Synthesis and Environmental Remediation

The catalytic activity of sodium iron oxides is harnessed in both large-scale industrial chemical production and in critical environmental cleanup processes.

Industrial Catalytic Processes (e.g., styrene (B11656) synthesis)

The catalytic dehydrogenation of ethylbenzene (B125841) to produce styrene is a major industrial process, as styrene is a key monomer for producing plastics and synthetic rubber. epa.gov Iron oxide-based catalysts, often promoted with alkali metals like potassium, are the industry standard for this reaction. epa.govmpg.de The presence of the alkali metal promoter is crucial for the catalyst's performance, slowing down deactivation processes like coking and reduction of the iron oxide. mpg.de

Catalyst formulations typically consist of a high percentage of iron oxide, with promoters that can include potassium oxide and other metal oxides like cerium oxide. google.comgoogle.com Research on these catalysts focuses on optimizing their composition to achieve high activity and selectivity while minimizing deactivation over time. epa.gov Studies using model catalysts have shown that while unpromoted Fe₂O₃ has a high initial activity, it deactivates quickly; potassium promotion significantly enhances its stability. mpg.de The active phase of the catalyst under reaction conditions is a subject of ongoing research to better understand the reaction mechanism and catalyst function.

Table 2: Example Catalyst Compositions for Styrene Synthesis

Component Weight Percentage Range Role Reference
Iron Oxide (Fe₂O₃) 40 - 87.5% Primary active catalytic component google.com
Potassium Oxide (K₂O) 1.5 - 40% Promoter, prevents deactivation mpg.degoogle.com
Cerium Oxide (Ce₂O₃) 11 - 50% Promoter, enhances performance google.com

Advanced Oxidation Processes (AOPs) for Pollutant Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater. High-valent iron species, known as ferrates (Fe(VI), Fe(V), Fe(IV)), are powerful oxidizing agents that are central to some AOPs. mdpi.comresearchgate.net Sodium ferrate(VI) (Na₂FeO₄), for example, is a very strong oxidant, with a redox potential in acidic medium (2.2 V) that is higher than common water treatment agents like ozone (2.08 V) and hydrogen peroxide (1.78 V). wikipedia.org

The effectiveness of ferrate-based AOPs lies in the multiple roles of the iron species. dntb.gov.ua Fe(VI) itself can directly oxidize a wide range of contaminants. nih.gov Moreover, its decomposition in water generates other reactive species, including intermediate iron species like Fe(V) and Fe(IV), as well as Fe(III) and Fe(II), which can act as catalysts to further promote oxidation pathways. mdpi.comresearchgate.net This multi-faceted reactivity makes ferrates effective for degrading persistent micropollutants, such as pharmaceuticals, in wastewater. nih.gov The resulting iron species, typically Fe(III), can also act as a coagulant, helping to remove pollutants and suspended solids from the water. wikipedia.org

Development of Functional Materials and Composites

Beyond catalysis and energy storage, compounds containing sodium and iron are being developed for a variety of functional materials and composites with unique properties.

For example, sodium sulfido ferrate(II) (Na₂[Fe₃S₄]) has been synthesized and identified as a sustainable, multifunctional material. fu-berlin.de It exhibits a high dielectric constant, electrical conductivity at room temperature, and antiferromagnetic behavior, making it a candidate for various electronic and magnetic applications. fu-berlin.de

In the realm of biomaterials and composites, the interaction between sodium and iron compounds can be used to create structured materials. Ferric alginate beads, for instance, are formed when a sodium alginate solution is introduced to a ferric chloride solution. researchgate.net In this process, Fe(III) ions replace sodium ions in the polymer structure, cross-linking the alginate chains to form hydrogel microspheres. researchgate.net This method is used to encapsulate materials and has potential applications in areas like drug delivery. The ability to form such composites highlights the versatility of sodium-iron chemical systems in materials science.

Integration into Metallopolymers and Self-Assembling Systems

The integration of inorganic nanoparticles into polymeric matrices to form metallopolymers is a burgeoning field of materials science, leading to hybrid materials with tunable mechanical, electronic, and magnetic properties. While direct research on the incorporation of Sodium oxido(oxo)iron (B1209162) (1/1), scientifically known as sodium ferrite (NaFeO₂), into metallopolymers is not extensively documented, the principles of nanoparticle functionalization and assembly provide a framework for its potential in this area. The ability to control the dispersion and interaction of NaFeO₂ nanoparticles within a polymer would be crucial for developing advanced functional materials.

Similarly, self-assembling systems, where components spontaneously organize into ordered structures, are of significant interest. Research on other ferrite nanoparticles, such as cobalt ferrite, has demonstrated the feasibility of creating self-assembled monolayers on substrates like silicon. datapdf.com In these systems, bifunctional molecules are used to coat the nanoparticles, allowing them to bind to the substrate and form a highly organized, single layer. datapdf.com This approach, if applied to NaFeO₂ nanoparticles, could lead to the development of novel surfaces with tailored magnetic and electronic properties for various technological applications. The synthesis of ferrite nanoparticles that can be easily functionalized is a key step towards their use in such self-assembling systems. datapdf.com

Fabrication of Nanostructured Materials for Specific Research Goals

Significant research has been dedicated to the fabrication of nanostructured Sodium oxido(oxo)iron (1/1) (NaFeO₂) to enhance its properties for specific applications. Various synthesis methods have been developed to control the size, morphology, and crystal phase of NaFeO₂ nanoparticles, which in turn influences their performance in different research domains.

Common fabrication techniques for nanostructured NaFeO₂ include:

Co-precipitation: This method involves the precipitation of precursors from a solution to form nanoparticles. It has been successfully used to synthesize β-NaFeO₂ nanoparticles with a hexagonal-phase structure and an average diameter of 45 nm. researchgate.net

Sol-gel method: This technique allows for the creation of a homogenous material from a chemical solution. It has been employed to produce high-purity and crystalline α-NaFeO₂, which is particularly relevant for its application as an electroactive material in sodium-ion batteries. researchgate.net

Mechanochemical synthesis: This solid-state method uses mechanical energy, such as milling, to induce chemical reactions and phase transformations. It has been demonstrated as a direct route to synthesize α-NaFeO₂ without the need for high-temperature annealing. ornl.govacs.org

Hydrothermal synthesis: This method involves chemical reactions in aqueous solutions at high temperatures and pressures. It is another viable route for producing nanostructured sodium ferrites.

The primary research goals for fabricating these nanostructured materials are:

Sodium-ion batteries: A significant driver for NaFeO₂ nanostructure research is its potential as a cathode material in sodium-ion batteries. researchgate.net The nanostructuring aims to improve electrochemical performance, such as discharge capacity and cycling stability. acs.orgresearchgate.net

Photocatalysis: β-NaFeO₂ nanoparticles have shown significant efficiency in the photocatalytic degradation of pollutants, with over 90% degradation reported. researchgate.netrsc.org The high surface area of the nanoparticles is a key factor in their photocatalytic activity. rsc.org

Biomedical applications: Research has indicated that β-NaFeO₂ nanoparticles exhibit antibacterial and antioxidant properties, suggesting their potential for use in biomedical applications. researchgate.netrsc.org

Synthesis MethodResulting NanostructureKey CharacteristicsIntended Research Goal
Co-precipitationβ-NaFeO₂ nanoparticlesHexagonal-phase, 45 nm average diameterPhotocatalysis, Antibacterial, Antioxidant applications
Sol-gelα-NaFeO₂High purity and crystallinityCathode material for sodium-ion batteries
Mechanochemicalα-NaFeO₂Direct synthesis without high-temperature annealingCathode material for sodium-ion batteries

Advanced Sensor Technologies and Optoelectronic Devices

The unique properties of nanostructured Sodium oxido(oxo)iron (1/1) (NaFeO₂) make it a promising candidate for advanced sensor technologies. In particular, the β-phase of NaFeO₂ has been utilized in the development of electrochemical sensors. A notable application is the creation of a β-NaFeO₂ modified glassy carbon electrode for the simultaneous sensing of dopamine, uric acid, xanthine, and hypoxanthine (B114508) in human blood. researchgate.net This sensor demonstrated excellent selectivity and sensitivity, with low limits of detection for these biomolecules. researchgate.net

In the realm of optoelectronic devices, the application of NaFeO₂ is still an emerging area of research. However, the study of related ferrite materials provides insights into its potential. For instance, thin films of copper ferrite (CuFeO₂), which shares a similar delafossite (B1172669) crystal structure, have been investigated for their optoelectronic properties. nih.govresearchgate.net Research on β-NaFeO₂ nanoparticles has determined their optical band gap to be 4.4 eV, a crucial parameter for optoelectronic applications. rsc.org Furthermore, studies on the dielectric properties of sodium ferrites have shown that their dielectric constant can be significantly high, which is a desirable characteristic for energy storage and other electronic applications. aip.orgresearchgate.net The development of nanostructured thin films is a key area in the advancement of optoelectronic devices, and the synthesis of NaFeO₂ in this form could unlock new applications. taylorfrancis.com

Application AreaMaterialSpecific UseKey Findings
Advanced Sensor Technologiesβ-NaFeO₂Electrochemical sensing of biomoleculesSimultaneous detection of dopamine, uric acid, xanthine, and hypoxanthine with high selectivity and sensitivity.
Optoelectronic Devices (Potential)β-NaFeO₂Component in optoelectronic devicesOptical band gap of 4.4 eV.
Sodium FerritesDielectric materialHigh dielectric constant, suitable for energy storage applications.

Table of Compound Names

Common NameIUPAC NameChemical Formula
Sodium oxido(oxo)iron (1/1)sodium;oxido(oxo)ironNaFeO₂
Sodium Ferritesodium;oxido(oxo)ironNaFeO₂
Cobalt FerriteCoFe₂O₄
Copper FerriteCuFeO₂
Dopamine4-(2-aminoethyl)benzene-1,2-diolC₈H₁₁NO₂
Uric Acid7,9-dihydro-1H-purine-2,6,8(3H)-trioneC₅H₄N₄O₃
Xanthine3,7-dihydropurine-2,6-dioneC₅H₄N₄O₂
Hypoxanthine1,9-dihydro-6H-purin-6-oneC₅H₄N₄O

Concluding Remarks and Future Research Outlook

Current Challenges in Sodium oxido(oxo)iron (B1209162) (1/1) Research

Despite its promise, research and application of sodium ferrate(VI) are hindered by several significant challenges. The primary obstacle is the inherent instability of the ferrate(VI) ion, especially in aqueous solutions and as a solid salt. wikipedia.orgsciencemadness.orgscirp.org This instability leads to rapid degradation, making storage and transportation difficult and often necessitating on-site generation. dobrokhim.rubrieflands.com

Key challenges include:

Synthesis and Isolation: The synthesis of pure, solid sodium ferrate(VI) is notoriously difficult. scirp.org Wet oxidation methods often result in solutions where isolating the dry product is problematic due to its high solubility in the alkaline media required for its synthesis. sciencemadness.orgbrieflands.com While electrochemical and dry oxidation methods exist, they present their own complexities, such as the need for high temperatures or highly concentrated electrolytes, and can suffer from low production yields. wikipedia.orgbrieflands.comresearchgate.net

Stability: The ferrate(VI) ion is highly reactive and prone to decomposition, a process influenced by pH, temperature, and the presence of other ions. brjac.com.brbrieflands.com While stability is greater in highly alkaline solutions (pH > 9), its powerful oxidizing potential is higher in acidic conditions, creating a trade-off between stability and reactivity. mdpi.comiwaponline.comresearchgate.net The decomposition rate is a critical barrier to its practical use, as the product must be generated and used relatively quickly. dobrokhim.ru

Low Yield and Purity: Many current synthesis methods, whether chemical, thermal, or electrochemical, struggle to achieve consistently high yields and purity. wikipedia.orgbrieflands.com Impurities can affect the stability and efficiency of the final product. For instance, the electrochemical method's efficiency is sensitive to parameters like current density, electrode material, and electrolyte concentration. aip.orgscielo.org.mx

Mechanistic Understanding: While the oxidizing capabilities of ferrate(VI) are well-established, a complete understanding of its reaction mechanisms with a wide range of emerging contaminants is still developing. researchgate.netnih.gov The role of intermediate iron species, such as Fe(V) and Fe(IV), which can be even more reactive than Fe(VI), is an area of active investigation and debate. researchgate.netacs.org

Full-Scale Application: A significant gap exists between laboratory-scale studies and full-scale industrial applications. brieflands.com There is a lack of comprehensive research that demonstrates clear advantages over existing, well-established water treatment technologies, which has slowed its adoption in the water and wastewater industry. brieflands.com

Emerging Trends and Interdisciplinary Research Opportunities

The challenges in sodium ferrate(VI) research are being met with innovative trends and opportunities that span multiple scientific disciplines. The primary driver for this research is the demand for greener, more efficient, and multifunctional chemicals for environmental applications. mdpi.commorressier.com

Emerging research directions include:

Advanced Synthesis Techniques: There is a strong focus on optimizing synthesis methods, particularly electrochemical routes, which are considered cleaner and easier to control. wikipedia.orgbrieflands.com Research is exploring novel electrode materials (e.g., boron-doped diamond), the use of membrane reactors for continuous production, and real-time monitoring systems to control ferrate concentration during synthesis. scielo.org.mxacs.orgije.ir

"Activated" Ferrate Systems: A new trend involves the "activation" of ferrate(VI) by adding other chemicals, such as sulfite, to generate more reactive intermediates like Fe(V) and Fe(IV). researchgate.net These activated systems can degrade recalcitrant organic pollutants more effectively than ferrate(VI) alone. However, this approach requires careful study, as it has been shown that activation may compromise disinfection efficacy. researchgate.net

Treatment of Emerging Contaminants: A major interdisciplinary opportunity lies in applying sodium ferrate(VI) to degrade contaminants of emerging concern (CECs), such as pharmaceuticals, personal care products, antibiotics, and endocrine disruptors. mdpi.commorressier.com Its ability to oxidize a wide range of organic molecules makes it a promising candidate for advanced oxidation processes in water and wastewater treatment. mdpi.com

Specialized Industrial Applications: Research is expanding beyond municipal water treatment to target specific industrial waste streams. Field case studies have demonstrated its effectiveness in treating wastewater from oil production facilities, removing color and pollutants from denim wastewater, and remediating radioactive tank waste. scielo.org.mxije.irferr-tech.com

Hybrid Treatment Systems: There is growing interest in integrating sodium ferrate(VI) into multi-stage treatment processes. For example, its use as a pre-oxidant can enhance the removal of natural organic matter and reduce the formation of harmful disinfection byproducts (DBPs) during subsequent chlorination. nih.gov Its byproduct, non-toxic iron(III) hydroxide (B78521), acts as an effective coagulant, allowing for a single chemical to perform three functions: oxidation, disinfection, and coagulation. mdpi.comiwaponline.com

The table below summarizes key parameters from various electrochemical synthesis studies, highlighting the ongoing effort to optimize production.

ElectrolyteAnode MaterialCurrent Density (A/m²)Temperature (°C)Max. Concentration (g/L)Reference
40% NaOHIron4004012.3 aip.org
20 M NaOHFe-BDD1000256.89 scielo.org.mx
Saturated NaOHPig Iron14061Not Specified scirp.org
14 M NaOHIronNot Specified30-60Not Specified wikipedia.org

Potential Impact on Fundamental Chemistry and Technological Advancement

Overcoming the current challenges in sodium ferrate(VI) research could have a profound impact on both fundamental chemistry and technological progress. The study of this and related high-valence iron compounds pushes the boundaries of our understanding of coordination chemistry and redox reactions.

Advancements in High-Valence Iron Chemistry: Research into the synthesis, stability, and reactivity of Fe(VI), as well as the more transient Fe(V) and Fe(IV) species, provides fundamental insights into the behavior of elements in high oxidation states. acs.orgacs.org Understanding the factors that control the formation and decay of these species can inform the design of new catalysts and oxidizing agents for a variety of chemical transformations. acs.orgresearchgate.net

Revolutionizing Water Treatment Technology: The successful, widespread implementation of sodium ferrate(VI) could lead to a paradigm shift in water and wastewater treatment. As a single-dose, multifunctional chemical, it has the potential to simplify complex treatment trains, reducing the physical footprint and operational costs of treatment plants. brieflands.comferr-tech.com This "all-in-one" capability for oxidation, coagulation, and disinfection is a significant advantage over traditional multi-chemical processes. brjac.com.br

Promotion of Green Chemistry and Sustainability: Sodium ferrate(VI) is considered an environmentally friendly or "green" chemical. mdpi.com Its primary reduction product is non-toxic Fe(III), which acts as a coagulant and is easily removed from water. iwaponline.com Replacing chlorine-based disinfectants could reduce the formation of carcinogenic disinfection byproducts. dobrokhim.runih.gov This aligns with the principles of green chemistry by minimizing hazardous substances and improving resource efficiency.

Ultimately, continued research into Sodium oxido(oxo)iron (1/1) is not just about developing a better water treatment chemical. It is about advancing our fundamental understanding of iron chemistry to create innovative and sustainable technologies that can address pressing environmental challenges.

Q & A

Q. What are the common synthetic methodologies for sodium oxido(oxo)iron (1/1), and how do reaction conditions influence product purity?

Sodium oxido(oxo)iron complexes are typically synthesized via redox reactions between iron precursors (e.g., Fe(II) salts) and oxidizing agents (e.g., H₂O₂ or O₃) in alkaline media. For example, ozonolysis of Fe(III) triflate in acetone/water mixtures can yield high-valent iron-oxo species . Solvent polarity and pH critically affect speciation: polar solvents stabilize charge-separated intermediates, while nonpolar solvents may favor dimerization. Purity is assessed via XRD for crystallinity and Mössbauer spectroscopy to confirm oxidation states .

Q. How should researchers design experiments to characterize the electronic structure of sodium oxido(oxo)iron (1/1)?

Key techniques include:

  • X-ray Absorption Spectroscopy (XAS): Resolves Fe oxidation state and coordination geometry.
  • Magnetic Circular Dichroism (MCD): Probes spin states (e.g., distinguishing S=1 vs. S=2 configurations).
  • EPR Spectroscopy: Identifies paramagnetic intermediates in reaction pathways.
  • DFT Calculations: Validate experimental data by modeling bond lengths and electronic transitions .

Q. What analytical methods are critical for detecting transient iron-oxo intermediates during catalytic cycles?

Stopped-flow UV-Vis spectroscopy coupled with rapid-freeze quenching allows tracking of short-lived species (e.g., Fe(IV)=O). Time-resolved Raman spectroscopy can capture vibrational fingerprints of intermediates. For stable isolates, single-crystal X-ray diffraction (using SHELXL for refinement) provides atomic-level structural data .

Advanced Research Questions

Q. How do electronic and steric ligand effects modulate the reactivity of sodium oxido(oxo)iron (1/1) in oxidation reactions?

Ligands with strong σ-donor/-acceptor capabilities (e.g., cyclam derivatives) stabilize high-spin Fe(IV)=O, enhancing hydroxylation activity. Bulky ligands kinetically protect reactive sites, reducing off-pathway decomposition. Computational studies (e.g., CASSCF) show equatorial ligand alignment lowers activation barriers for C–H bond cleavage by 15–20 kJ/mol compared to axial configurations .

Q. What strategies resolve contradictions between experimental kinetics and DFT-predicted mechanisms for iron-oxo-mediated oxidations?

  • Microkinetic Modeling: Integrate experimental rate constants (e.g., kobs for epoxidation) with DFT-derived transition-state energies to identify rate-limiting steps.
  • Isotopic Labeling: Use <sup>18</sup>O-labeled H₂O₂ to trace oxygen transfer pathways, clarifying whether O–O bond cleavage occurs pre- or post-oxidation .

Q. How can researchers optimize the catalytic efficiency of sodium oxido(oxo)iron (1/1) in non-radical oxidation processes?

  • Solvent Engineering: Use acetonitrile/water mixtures to stabilize Fe(IV)=O while minimizing hydrolysis.
  • Spin-State Tuning: Design ligands favoring S=1 states, which show higher selectivity for hydroxylation over epoxidation (ΔΔG‡ ~10–12 kJ/mol) .

Data Analysis and Presentation

Q. What statistical methods are recommended for analyzing discrepancies in crystallographic data for iron-oxo complexes?

  • R-Factor Analysis: Compare Rint and Rsigma values to assess data quality; values >5% suggest twinning or disorder.
  • Hirshfeld Surface Analysis: Visualize intermolecular interactions to identify packing defects .

Q. How should researchers present conflicting spectroscopic data in publications?

Use comparative tables to highlight key metrics (e.g., Fe–O bond lengths from XRD vs. EXAFS). Discuss outliers in context of experimental error margins (e.g., ±0.02 Å for XRD) and methodological limitations (e.g., beam damage in XAS) .

Methodological Resources

  • Software: SHELX suite for crystallographic refinement , ORCA for DFT/MCD simulations .
  • Databases: Cambridge Structural Database (CSD) for bond-length comparisons, NIST Mössbauer Reference Library .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.